

Application Notes and Protocols: ^1H and ^{13}C NMR Spectral Analysis of Norisoboldine

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Compound of Interest

Compound Name: **Norisoboldine**

Cat. No.: **B1591120**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and spectral data for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **Norisoboldine**. This document is intended to serve as a practical guide for the identification and characterization of this bioactive isoquinoline alkaloid, a compound of significant interest in pharmaceutical research.

Data Presentation

The ^1H and ^{13}C NMR spectral data for **Norisoboldine** are summarized below. The assignments are based on comprehensive 2D NMR spectroscopic analysis, including HMBC and HSQC experiments, as referenced in the literature.

Table 1: ^1H NMR Spectral Data of **Norisoboldine** (500 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.65	s	
6a	4.15	d	12.5
8	6.82	d	8.0
11	6.90	d	8.0
2-OCH ₃	3.63	s	
10-OCH ₃	3.88	s	
4 α	3.25	m	
4 β	2.85	m	
5 α	3.40	m	
5 β	2.95	m	
7 α	3.10	m	
7 β	2.75	m	

Table 2: ^{13}C NMR Spectral Data of **Norisoboldine** (125 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)
1	145.2
1a	128.5
1b	122.1
2	152.8
3	112.1
4	30.1
5	54.2
6a	63.5
7	36.2
7a	129.8
8	115.9
9	146.1
10	150.5
11	119.5
11a	125.6
2-OCH ₃	56.5
10-OCH ₃	60.8

Experimental Protocols

The following protocols describe the methodology for obtaining the ¹H and ¹³C NMR spectra of **Norisoboldine**.

Sample Preparation

- Compound: **Norisoboldine**, isolated and purified to >98% purity.

- Solvent: Methanol-d₄ (CD₃OD) is a common solvent for this compound.
- Concentration: Prepare a solution of approximately 5-10 mg of **Norisoboldine** in 0.5 mL of CD₃OD.
- Sample Tube: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

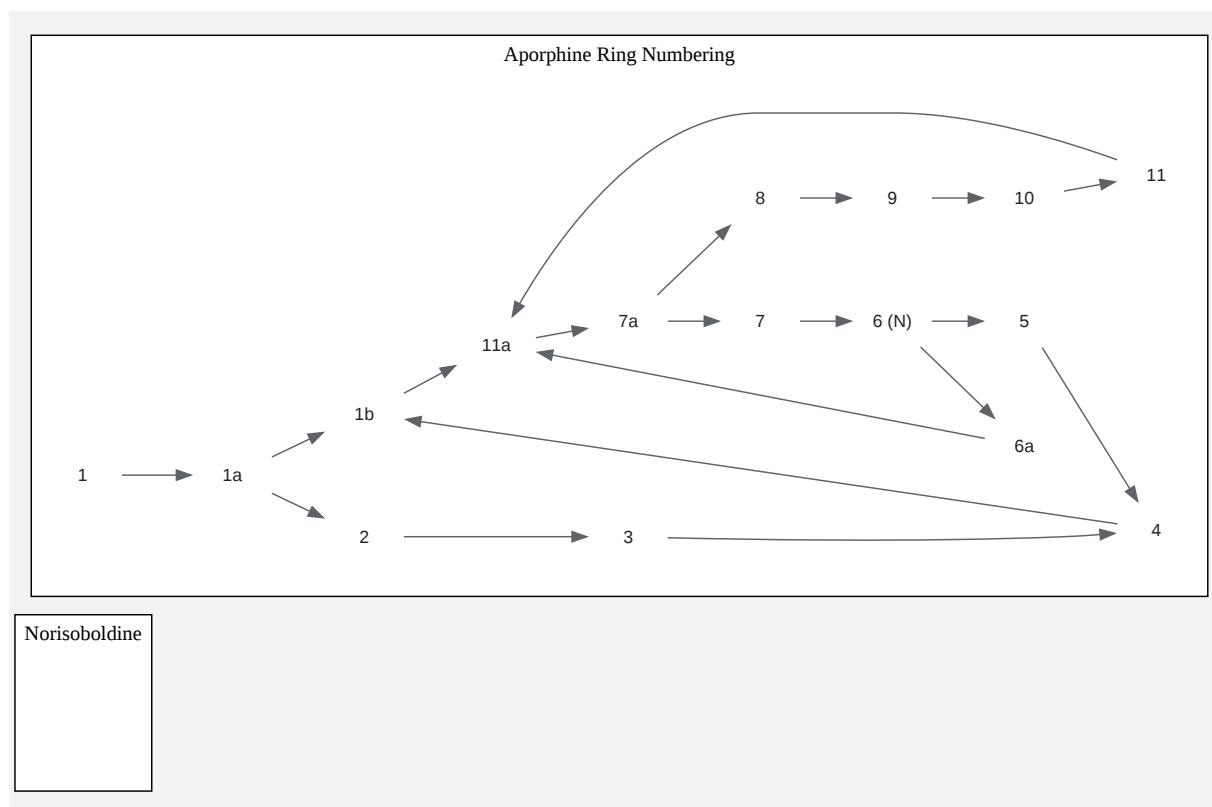
- Spectrometer: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR Parameters (Typical):
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Temperature: 298 K.
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the concentration.
- ¹³C NMR Parameters (Typical):
 - Pulse Program: Proton-decoupled pulse sequence (zgpg30).
 - Temperature: 298 K.
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.

- 2D NMR Experiments (for structural assignment):

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular structure.

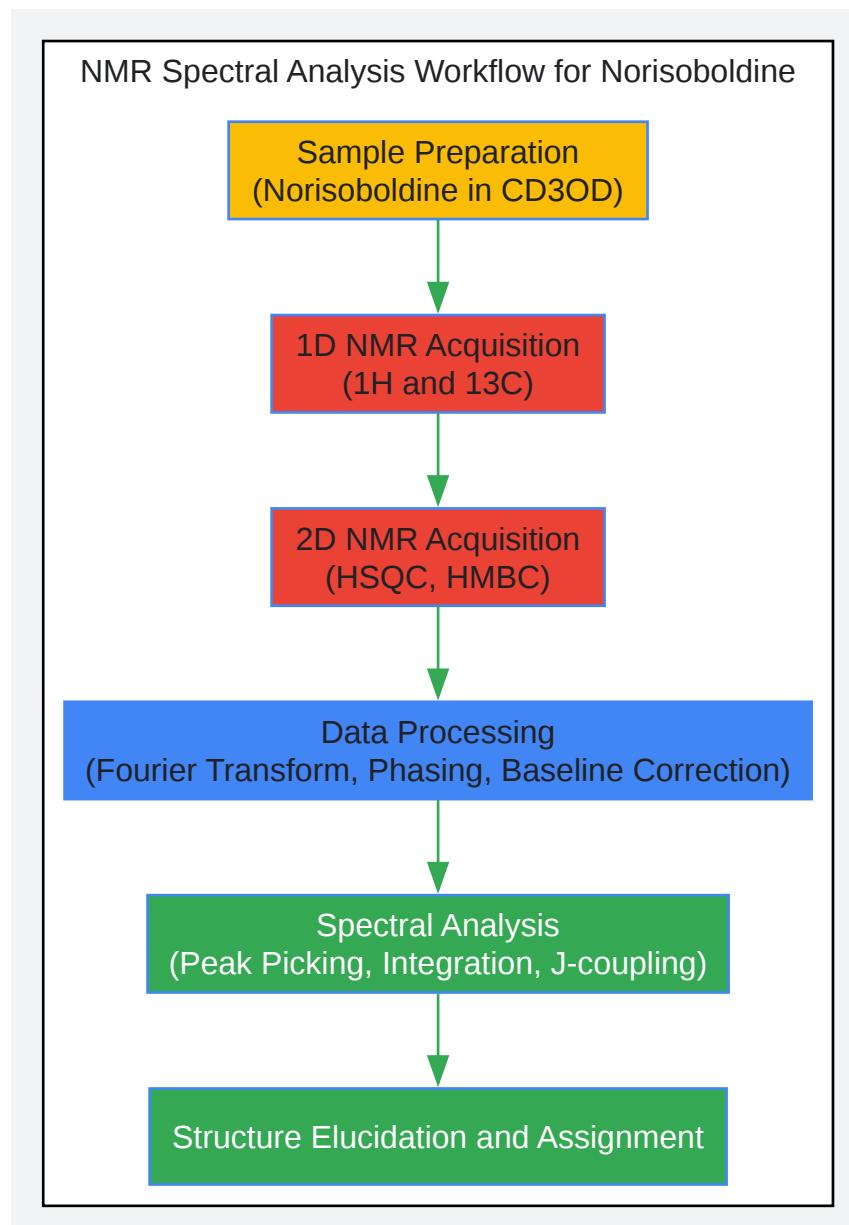
Mandatory Visualizations

The following diagrams illustrate the chemical structure of **Norisoboldine** with atom numbering for NMR assignments and a general workflow for its spectral analysis.



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Caption: Chemical structure of **Norisoboldine** with standard aporphine alkaloid numbering.



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Caption: General workflow for the NMR spectral analysis of **Norisoboldine**.

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